4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Catalog No.
S1527976
CAS No.
87736-88-7
M.F
C9H7F3N2O
M. Wt
216.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alc...

CAS Number

87736-88-7

Product Name

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2

InChI Key

UZHHTEASLDJYBO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C2(N=N2)C(F)(F)F

Synonyms

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-benzenemethanol

Canonical SMILES

C1=CC(=CC=C1CO)C2(N=N2)C(F)(F)F

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol is a specialized organic compound with the molecular formula C9H7F3N2OC_9H_7F_3N_2O and a molecular weight of 216.16 g/mol. This compound features a benzyl alcohol structure with a trifluoromethyl group and a diazirine moiety, which is notable for its unique reactivity under UV light. The presence of the trifluoromethyl group enhances its electronic properties and lipophilicity, making it suitable for various applications in chemical biology and medicinal chemistry .

As mentioned previously, the presence of a diazirine ring suggests TFB-benzyl alcohol might act as a photoaffinity label. Photoaffinity labels are molecules that bind to a target molecule upon light activation. The mechanism involves the formation of a reactive carbene intermediate from the diazirine group, which then covalently bonds with the target molecule in close proximity []. This allows researchers to identify the location and interaction of the TFB-benzyl alcohol with biomolecules within a cell.

The compound is primarily recognized for its photoaffinity labeling capabilities. Under UV light, the diazirine group can undergo a photochemical reaction, leading to the formation of reactive carbene species. These carbenes can then react with nearby nucleophiles, facilitating covalent bond formation with biomolecules such as proteins or nucleic acids. This property is particularly useful for studying protein interactions and dynamics in biological systems .

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol exhibits significant biological activity due to its ability to form covalent bonds with proteins. This makes it an effective tool in proteomics for identifying protein-protein interactions and mapping protein complexes. Its unique structure allows for selective labeling of target proteins, which can be analyzed using mass spectrometry or other biochemical techniques .

The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol typically involves several steps:

  • Formation of the Diazirine: The initial step often includes the synthesis of the diazirine moiety, which can be achieved through reactions involving diazomethane or other diazene precursors.
  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using methods such as nucleophilic substitution or electrophilic fluorination.
  • Benzyl Alcohol Derivation: The final step involves attaching the benzyl alcohol structure to the diazirine derivative, usually through a coupling reaction.

These synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final product .

The applications of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol are diverse:

  • Photoaffinity Labeling: Used extensively in biochemical research to study protein interactions.
  • Drug Development: Potential use in designing new therapeutics targeting specific proteins.
  • Chemical Biology: Useful in probing biological pathways and mechanisms through selective labeling .

Interaction studies utilizing 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol often focus on its ability to bind selectively to target proteins. These studies can reveal insights into protein function, localization, and interaction networks within cells. Techniques such as mass spectrometry and fluorescence microscopy are commonly employed to analyze the outcomes of these interactions, providing valuable data for understanding cellular processes .

Several compounds share structural similarities with 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, each possessing unique features:

Compound NameStructural FeaturesUnique Properties
4-Azidobenzyl AlcoholContains an azide group instead of a diazirineUsed in click chemistry for bioconjugation
4-[2-(Trifluoromethyl)phenyl]benzyl AlcoholSimilar trifluoromethyl substitutionDifferent reactivity profile due to phenyl substitution
4-Bromobenzyl AlcoholContains a bromine atomUseful in electrophilic substitution reactions

While all these compounds exhibit some degree of reactivity and biological activity, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol stands out due to its unique diazirine functionality, which allows for specific covalent bonding under UV light conditions, making it particularly valuable for probing complex biological systems .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types